![molecular formula C14H15N3O B7753133 2-(benzylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7753133.png)
2-(benzylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of pyrimidines, which are known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities .
Preparation Methods
The synthesis of 2-(benzylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate .
Chemical Reactions Analysis
2-(benzylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one undergoes several types of chemical reactions, including:
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising anticancer activity, particularly against melanoma cell lines.
Medicine: Due to its cytotoxic properties, this compound is being investigated as a potential anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one involves its interaction with various molecular targets and pathways. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with nucleic acid metabolism and signal transduction pathways .
Comparison with Similar Compounds
2-(benzylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds also exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Thieno[2,3-d]pyrimidin-4-ones: These derivatives have shown remarkable anticancer activity and are structurally similar to this compound.
Pyrimido[4,5-d]pyrimidines: These compounds are known for their diverse pharmacological properties and are used in medicinal chemistry.
Properties
IUPAC Name |
2-(benzylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13-11-7-4-8-12(11)16-14(17-13)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLBYLLJMJWOFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=NC2=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NC(=NC2=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
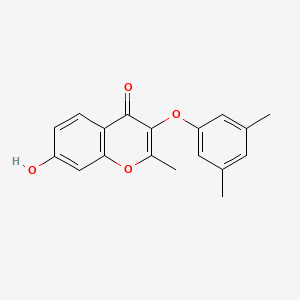
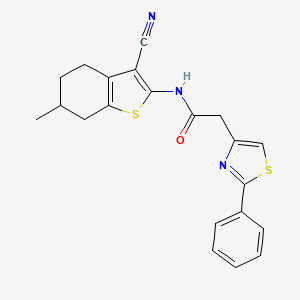
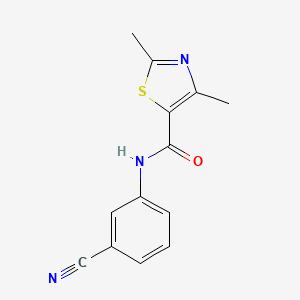
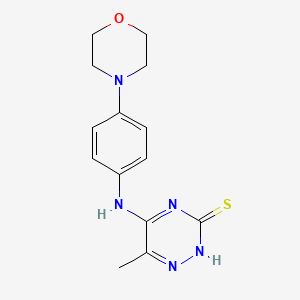

![4-[(E)-(2-butoxynaphthalen-1-yl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B7753083.png)
![5-[2-(2,5-dimethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B7753088.png)
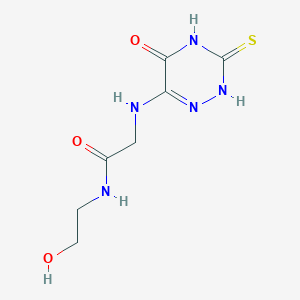
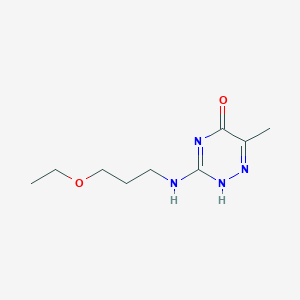
![6-fluoro-N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-methylquinoline-3-carboxamide](/img/structure/B7753114.png)
![6-fluoro-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-methylquinoline-3-carboxamide](/img/structure/B7753116.png)
![3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B7753125.png)
![2-(2-phenylethylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7753136.png)
![2-[(4-fluorophenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7753143.png)
